

Characterization of Morpholine Derivatives: A Guide to Analytical Methods and Protocols

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Compound of Interest

Compound Name: (4-BENZYL-MORPHOLIN-2-
YLMETHYL)-DIMETHYL-AMINE

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of analytical methodologies for the characterization and quantification of morpholine and its derivatives. Morpholine, a versatile heterocyclic organic compound, is a crucial building block in the synthesis of numerous pharmaceuticals and industrial chemicals.^{[1][2]} Its presence as a starting material, intermediate, or impurity necessitates robust and sensitive analytical methods for quality control and safety assessment. These application notes and protocols detail various chromatographic and spectroscopic techniques, offering a guide for selecting the appropriate method and executing the analysis.

Chromatographic Methods for Quantification

Chromatographic techniques are essential for separating and quantifying morpholine derivatives in various matrices, including pharmaceuticals, food products, and environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polarity of morpholine, a derivatization step is often employed to enhance volatility and improve chromatographic separation.^[1] The most common method involves the conversion of

morpholine to its more volatile and thermally stable derivative, N-nitrosomorpholine (NMOR).[\[2\]](#)
[\[3\]](#)

Quantitative Data Summary: GC-MS Method for Morpholine Determination

Parameter	Apple Juice & Ibuprofen [3] [4]	Apple & Citrus Peel/Pulp [5] [6]
Linearity Range	10 - 500 µg/L	10 - 400 µg/kg
Correlation Coefficient (R ²)	> 0.999	> 0.9999
Limit of Detection (LOD)	7.3 µg/L	1.3 - 3.3 µg/kg
Limit of Quantification (LOQ)	24.4 µg/L	4.1 - 10.1 µg/kg
Spiked Recovery Rate	94.3% - 109.0%	88.6% - 107.2%
Intra-day Precision (RSD%)	2.0% - 4.4%	1.4% - 9.4%
Inter-day Precision (RSD%)	3.3% - 7.0%	1.5% - 2.8%

Experimental Protocol: GC-MS Analysis of Morpholine via Nitrosation

1. Sample Preparation:

- Aqueous Samples (e.g., fruit juices, drug solutions):
 - Centrifuge the sample to remove particulate matter.[\[2\]](#)
 - Filter the supernatant through a 0.22 µm membrane filter.[\[2\]](#)
 - Take a known volume (e.g., 2.0 mL) of the clear filtrate for derivatization.[\[2\]](#)
- Solid Samples (e.g., drug granules):
 - Dissolve a known weight of the sample in purified water.[\[2\]](#)
 - Follow the procedure for aqueous samples.

2. Derivatization to N-Nitrosomorpholine (NMOR):

- Acidify the sample solution with hydrochloric acid.[\[3\]](#)
- Add a solution of sodium nitrite to initiate the derivatization reaction.[\[3\]](#)
- The reaction converts morpholine, a secondary amine, into the volatile and stable N-nitrosomorpholine.[\[3\]](#)

3. Extraction:

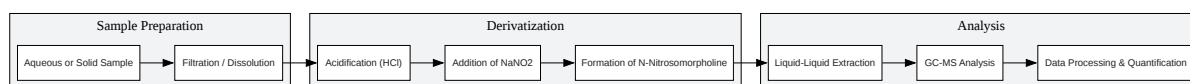
- Extract the formed N-nitrosomorpholine derivative with an organic solvent such as dichloromethane.[\[3\]](#)
- Collect the organic layer.
- The organic extract can be concentrated under a gentle stream of nitrogen if necessary.

4. GC-MS Instrumental Conditions:

- Gas Chromatograph: Agilent 7890A GC or equivalent.[\[1\]](#)
- Mass Spectrometer: Agilent 5975C MSD or equivalent.[\[1\]](#)
- Column: TM-1701 (30 m × 0.32 mm I.D., 0.5 µm film thickness) or similar.[\[3\]](#)
- Injection Volume: 1 µL.[\[1\]](#)
- Injector Temperature: 250 °C.[\[1\]](#)
- Split Ratio: 1:7.[\[1\]](#)
- Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.[\[1\]](#)
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 4 minutes.[\[1\]](#)
 - Ramp to 120 °C at 10 °C/min, hold for 3 minutes.[\[1\]](#)
 - Ramp to 250 °C at 20 °C/min, hold for 5 minutes.[\[1\]](#)

- MS Source Temperature: 230 °C.[1]
- MS Quadrupole Temperature: 150 °C.[1]
- Transfer Line Temperature: 280 °C.[1]
- Ionization Mode: Electron Impact (EI) at 70 eV.[1]
- Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of N-nitrosomorpholine (e.g., m/z 86.1, 116.1).[1]

Workflow for GC-MS Analysis of Morpholine Derivatives



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Caption: General workflow for the GC-MS analysis of morpholine.

High-Performance Liquid Chromatography (HPLC)

HPLC offers an alternative for the analysis of morpholine derivatives, particularly for less volatile or thermally labile compounds. Similar to GC, derivatization is often necessary to introduce a chromophore for UV detection.[7]

Quantitative Data Summary: HPLC Method for Morpholine Determination

Parameter	Value[8]
Linearity Range	0.300 - 1.201 µg/mL
Correlation Coefficient (R ²)	0.9995
Limit of Detection (LOD)	0.100 µg/mL
Limit of Quantification (LOQ)	0.300 µg/mL
Recovery Rate	97.9% - 100.4%
Precision (RSD%)	0.79%

Experimental Protocol: HPLC Analysis of Morpholine after Derivatization

1. Sample Preparation and Derivatization:

- Dissolve the sample in a suitable solvent.
- Add a solution of 1-Naphthyl isothiocyanate in acetonitrile to the sample.[8]
- Allow the reaction to proceed to form a stable derivative.[8]
- Dilute the reaction mixture to an appropriate concentration for HPLC analysis.

2. HPLC Instrumental Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: A suitable reverse-phase column, such as a Newcrom R1 column.[9]
- Mobile Phase: A mixture of acetonitrile and water, with an acid modifier like phosphoric acid or formic acid for MS compatibility.[9]
- Detection: UV detection at a wavelength appropriate for the derivative.

Spectroscopic Methods for Structural Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of morpholine derivatives.

Mass Spectrometry (MS)

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), provides accurate mass measurements, which are crucial for determining the elemental composition of newly synthesized morpholine derivatives.[\[10\]](#)[\[11\]](#) Tandem mass spectrometry (MSn) is used to investigate fragmentation patterns, aiding in structural confirmation.[\[10\]](#)[\[11\]](#)

Key Findings from Mass Spectrometric Analysis of Morpholine Derivatives:

- **FT-ICR and LTQ Mass Spectrometry:** A combined approach using Fourier transform-ion cyclotron resonance (FT-ICR) for high resolution and Linear Trap Quadrupole (LTQ) for MSn spectra has been successfully used to characterize new piperazine and morpholine derivatives.[\[10\]](#)
- **Accurate Mass Measurements:** HRMS provides accurate mass values with low ppm errors, confirming the elemental composition of the synthesized compounds.[\[11\]](#)
- **Isotopic Distribution:** The observed isotopic pattern of the molecular ion is compared with the predicted pattern to further validate the proposed structure.[\[11\]](#)
- **Fragmentation Studies (MSn):** MS3 spectra have been used to propose fragmentation schemes and confirm the structure of product ions.[\[10\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural analysis of morpholine derivatives in solution. Both ^1H and ^{13}C NMR provide information about the chemical environment of the nuclei.

Key Features in NMR Spectra of Morpholine Derivatives:

- **^1H NMR:** The methylene protons of the morpholine ring typically show a distinct pattern.[\[12\]](#)[\[13\]](#) The chemical shifts and coupling constants can provide information about the conformation of the morpholine ring, which often adopts a chair conformation.[\[14\]](#)

- ^{13}C NMR: The carbon atoms of the morpholine ring also give characteristic signals.[14]
- 2D NMR Techniques: Techniques such as COSY, HMBC, and HMQC are used to establish correlations between protons and carbons, aiding in the complete structural assignment.[14]

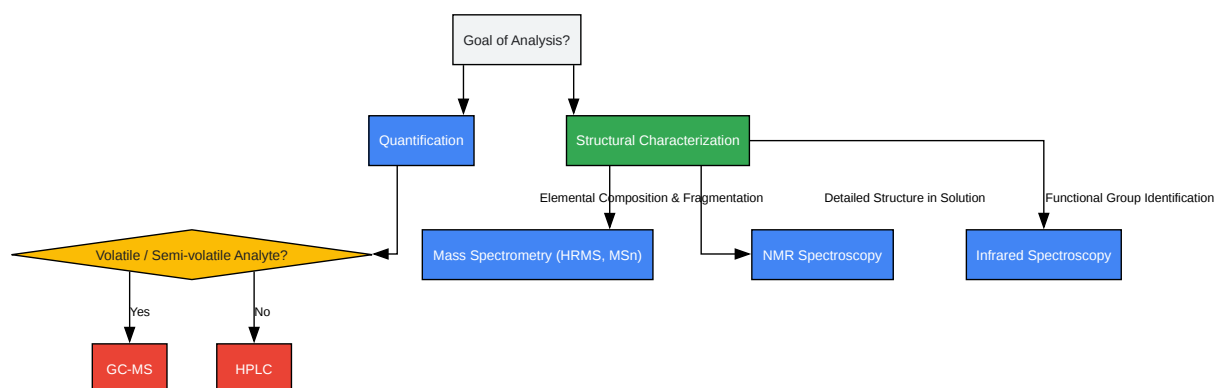
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in morpholine derivatives.

Characteristic IR Absorptions for Morpholine:

- C-H Stretching: Vibrations from the methylene (CH_2) groups of the morpholine ring are observed in the region of $3100\text{--}2850\text{ cm}^{-1}$. [15]
- An intense peak around 3065 cm^{-1} can be attributed to the C-H asymmetric stretching vibrations of the morpholine ring. [15]

Decision Tree for Selecting an Analytical Method



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Caption: A decision tree for selecting the appropriate analytical method.

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